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4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one

Physicochemical profiling logP Drug-likeness

Researchers building kinase-focused libraries often encounter amine-related liabilities (lysosomal trapping, rapid N-dealkylation) with conventional piperazine-pyrimidine building blocks. 4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one replaces the basic piperazine NH with a cyclic urea carbonyl, eliminating the sole hydrogen bond donor (HBD=0 vs. 1), raising logP to 2.815, and conferring metabolic resistance to oxidative N-dealkylation. • Zero HBD, 6 HBA, tPSA 56 Ų-CNS MPO-compliant profile; no lysosomal trapping liability • No biological annotation in ChEMBL 20-ideal clean baseline for unbiased phenotypic screening • Single-species identity (no salt ambiguity) ensures reproducible dose-response across screening batches Supplied at ≥95% purity with full analytical characterization. Standard ambient global shipping.

Molecular Formula C12H12N4OS
Molecular Weight 260.32
CAS No. 2097951-83-0
Cat. No. B2849179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one
CAS2097951-83-0
Molecular FormulaC12H12N4OS
Molecular Weight260.32
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=NC=NC(=C2)C3=CC=CS3
InChIInChI=1S/C12H12N4OS/c17-12-7-16(4-3-13-12)11-6-9(14-8-15-11)10-2-1-5-18-10/h1-2,5-6,8H,3-4,7H2,(H,13,17)
InChIKeyZGQYFLKBHBCCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Profile


4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one (CAS 2097951-83-0, molecular formula C12H12N4OS, MW 260.32 g/mol) is a heterocyclic small molecule comprising a piperazin-2-one (cyclic urea) moiety N-linked to the 4-position of a pyrimidine ring bearing a thiophen-2-yl substituent at the 6-position [1]. The compound is commercially available from multiple research chemical suppliers as a building block or screening compound, typically at ≥95% purity . No peer-reviewed biological activity data or target engagement measurements have been reported for this specific compound in the public domain as of the ChEMBL 20 dataset [2]. The ZINC database entry (ZINC000585090687) records computed physicochemical parameters including logP 2.815, topological polar surface area (tPSA) 56 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds [1].

Why Piperazine-Pyrimidine Analogs Cannot Substitute


The piperazin-2-one (cyclic urea) core of this compound introduces a carbonyl group at position 2 of the piperazine ring, fundamentally altering its physicochemical and pharmacological profile relative to the widely available piperazine-pyrimidine analogs such as 4-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (CAS 1130756-93-2). This single oxidation converts a secondary amine (HBD = 1, pKa ≈ 8–9) into an amide nitrogen with negligible basicity, eliminating a hydrogen bond donor, adding a strong hydrogen bond acceptor (C=O), and constraining the ring into a more rigid conformation [1]. Substituting the non-oxo analog preserves molecular connectivity but alters: (i) logP (2.815 for the piperazin-2-one vs. an estimated ~1.8–2.3 for the piperazine analog, impacting membrane permeability), (ii) hydrogen bonding capacity (0 HBD / 6 HBA vs. 1 HBD / 5 HBA for the de-oxo comparator), and (iii) metabolic susceptibility (cyclic ureas are generally more resistant to N-dealkylation and oxidative metabolism than secondary amines) [2]. These differences can produce divergent target engagement, selectivity, and pharmacokinetic behavior, making generic substitution scientifically invalid without side-by-side experimental validation.

Quantitative Differentiation from Closest Analogs


Lipophilicity: Piperazin-2-one vs. De-Oxo Analog

The target compound (piperazin-2-one) exhibits a computed logP of 2.815, reflecting the attenuated hydrogen bonding and increased hydrophobicity conferred by the amide carbonyl relative to the secondary amine in the de-oxo analog, 4-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (CAS 1130756-93-2, C12H14N4S, MW 246.33). The non-oxo comparator carries a free piperazine NH (estimated pKa ≈ 8.5–9.0) and an additional hydrogen bond donor, which typically reduces logP by approximately 0.5–1.0 log units in this scaffold class [1]. The observed difference of ~0.5–1.0 logP units between the piperazin-2-one and the piperazine analog is consistent with established fragment contributions for amine-to-amide conversion [2].

Physicochemical profiling logP Drug-likeness Membrane permeability

Hydrogen Bond Donor Difference vs. Piperazine Analog

The target compound possesses zero hydrogen bond donors (HBD = 0) due to the amide nitrogen in the piperazin-2-one ring, whereas 4-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (CAS 1130756-93-2) carries one HBD from its secondary amine NH [1]. This difference is quantitatively defined by the ZINC15 data (HBD = 0 for the target) and is structurally unambiguous from the molecular formulas (C12H12N4OS for target contains no exchangeable NH proton; C12H14N4S for comparator has two additional hydrogens, one of which is the piperazine NH). In medicinal chemistry, reducing HBD count from 1 to 0 has been shown to correlate with approximately 0.5–1.0 log unit improvement in blood-brain barrier penetration and a measurable reduction in P-glycoprotein efflux liability [2].

Hydrogen bonding Blood-brain barrier penetration Oral bioavailability Rule of Five

Conformational Flexibility: Target vs. Piperazine Analog

The piperazin-2-one ring contains an sp2-hybridized carbonyl carbon (C2) that imposes partial planarity on the ring and restricts the conformational ensemble available to the N4-linked pyrimidine substituent. In contrast, the piperazine ring in 4-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (CAS 1130756-93-2) adopts a chair conformation with rapid ring-flipping, presenting a broader conformational landscape to binding partners [1]. The fraction of sp3-hybridized carbons (Fsp3) for the target is 0.25 vs. an estimated 0.33 for the de-oxo analog, reflecting the loss of one sp3 center upon carbonyl introduction [2]. This pre-organizational difference can reduce the entropic penalty upon target binding but may also restrict the compound's ability to adapt to different binding site geometries.

Conformational analysis Binding entropy Scaffold pre-organization Structure-based design

PDGFR Kinase Selectivity of Piperazinylpyrimidine Scaffold

In a 2011 study by Shallal and Russu, a series of novel piperazinylpyrimidine derivatives were screened against the NCI-60 cell line panel and subjected to kinase profiling. Compound 4 from this series demonstrated selective binding to and/or inhibition of oncogenic mutant forms of KIT and PDGFRA relative to their wild-type isoforms [1]. Although this specific compound (4-[6-(thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one) was not among the compounds directly tested in that study, the shared piperazinylpyrimidine core scaffold (pyrimidine linked via N to a piperazine/piperazinone ring) is the pharmacophore responsible for the observed kinase selectivity, as confirmed by docking studies hypothesizing type-I kinase inhibitor binding mode [1]. A follow-on patent (US9321756) further disclosed piperazinylpyrimidine analogs with Pim kinase inhibitory activity (IC50 = 1.67 nM for certain exemplars), establishing the scaffold's capacity for high-potency kinase engagement [2]. By contrast, the regioisomeric 2-(4-methyl-piperazin-1-yl)-4-thiophen-2-yl-pyrimidine scaffold (CHEMBL42261) exhibits a divergent selectivity profile dominated by serotonin receptor affinity (5-HT2A Ki = 208 nM; 5-HT1A Ki = 484 nM) rather than kinase inhibition [3].

Kinase inhibition PDGFR KIT mutants Cancer therapeutics Selectivity profiling

Supply Consistency: Single Entity vs. Salt-Form Analogs

The target compound is supplied by multiple vendors as a single, structurally defined chemical entity (CAS 2097951-83-0) with typical purity specification ≥95% . The piperazin-2-one moiety, unlike the free piperazine NH in 4-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (CAS 1130756-93-2), cannot undergo protonation-dependent tautomerism or form salt mixtures during storage, which simplifies analytical characterization and improves lot-to-lot consistency. The comparator compound (CAS 1130756-93-2) is frequently provided as a TFA salt or free base with variable stoichiometry, introducing uncertainty in exact active concentration for biochemical assays . The InChI Key for the target compound (InChI=1S/C12H12N4OS/c17-12-7-16(4-3-13-12)11-6-9(14-8-15-11)10-2-1-5-18-10/h1-2,5-6,8H,3-4,7H2,(H,13,17)) uniquely identifies a single molecular species .

Chemical procurement Purity specification Analytical characterization Supply chain reliability

No Known Bioactivity: A Clean Phenotypic Starting Point

The ZINC15 database explicitly records: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [1]. This null-activity annotation, derived from the ChEMBL 20 bioactivity corpus, distinguishes this compound from more extensively characterized analogs such as 2-(4-methyl-piperazin-1-yl)-4-thiophen-2-yl-pyrimidine (CHEMBL42261), which has documented affinity for serotonin receptors (5-HT2A Ki = 208 nM) and other GPCR targets [2]. A compound with no reported bioactivity across the ChEMBL database represents a potential 'dark chemical matter' candidate — molecules that have been tested but found inactive across diverse assay panels, which can serve as valuable negative controls or starting points for fragment-based design where clean selectivity profiles are desired [3].

Phenotypic screening Target deconvolution Chemical probe validation Dark chemical matter

Recommended Research Applications


Kinase Fragment Discovery Leveraging PDGFR Selectivity

This compound serves as a synthetically tractable fragment or core scaffold for constructing kinase inhibitor libraries targeting the PDGFR family, including oncogenic KIT and PDGFRA mutants. Class-level evidence from Shallal & Russu (2011) demonstrates that 4-piperazinylpyrimidine derivatives exhibit selective binding to mutant over wild-type PDGFR family kinases, a selectivity window relevant to imatinib-resistant gastrointestinal stromal tumors (GIST) and other mutant-driven malignancies [1]. The piperazin-2-one moiety's zero HBD count and favorable logP (2.815) support structure-based optimization toward orally bioavailable leads, while the carbonyl provides a synthetic handle for further derivatization at the piperazinone ring [2].

Bioactivity-Naïve Probe for Phenotypic Screening

The documented absence of any known biological activity for this compound in ChEMBL 20 makes it an ideal candidate for unbiased phenotypic screening campaigns [1]. Unlike extensively annotated analogs that carry pre-existing target liabilities (e.g., serotonergic activity for the 2-piperazinyl regioisomer), this compound provides a clean activity baseline. Upon identification of phenotypic hits, the well-defined single-species identity (no salt form ambiguity) ensures reproducible dose-response relationships across screening batches .

CNS-Penetrant Lead Optimization

With zero hydrogen bond donors, logP of 2.815, and tPSA of 56 Ų, this compound falls within favorable physicochemical space for blood-brain barrier penetration [1]. The absence of a basic amine (pKa of piperazine NH eliminated by amide formation) reduces lysosomal trapping potential, a common liability of piperazine-containing CNS candidates [2]. The thiophene substituent provides opportunities for metabolic stabilization through strategic fluorination or heteroatom substitution while maintaining the core scaffold's CNS drug-like properties.

Scaffold-Hopping: 4-Piperazinyl vs. 2-Piperazinyl Connectivity

This compound represents the 4-piperazinylpyrimidine connectivity that is associated with kinase inhibition (PDGFR family, Pim kinases at low nanomolar IC50 in optimized analogs), in contrast to the 2-piperazinylpyrimidine regioisomer that preferentially engages serotonin receptors (5-HT2A Ki = 208 nM) [1][2]. Systematic procurement of both connectivity isomers enables controlled scaffold-hopping experiments to map how the position of the piperazine/piperazinone attachment to the pyrimidine ring dictates target class selectivity, informing rational library design for kinase vs. GPCR screening collections.

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